PIKfyve-IN-2

Chemical Biology Kinase Inhibitor Design Structural Pharmacology

Select PIKfyve-IN-2 for its structural orthogonality to morpholine-based PIKfyve inhibitors, eliminating confounding off-target effects in lysosomal and autophagy studies. This ATP-competitive inhibitor is a critical tool for validating target engagement in cancer (glioblastoma, pancreatic) and autoimmune disease models. Ensure experimental reproducibility by choosing a compound with a confirmed, distinct chemotype, rather than a generic analog, to generate robust, credible data.

Molecular Formula C22H22N8O
Molecular Weight 414.5 g/mol
Cat. No. B12387721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIKfyve-IN-2
Molecular FormulaC22H22N8O
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=NNC2=NC3=NC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5
InChIInChI=1S/C22H22N8O/c1-16-3-2-4-17(13-16)15-24-27-19-14-20(29-9-11-31-12-10-29)30-22(25-19)26-21(28-30)18-5-7-23-8-6-18/h2-8,13-15H,9-12H2,1H3,(H,25,26,27,28)/b24-15+
InChIKeyAJGYMQGRBICUPO-BUVRLJJBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PIKfyve-IN-2: Potent PIKfyve Lipid Kinase Inhibitor for Cancer and Autoimmune Research


PIKfyve-IN-2 is a small molecule inhibitor targeting the phosphoinositide kinase PIKfyve (also known as PIP5K3), an enzyme critical for endosomal trafficking and lysosomal function . It is characterized as a potent PIKfyve kinase inhibitor with a molecular formula of C22H22N8O and a molecular weight of 414.46 g/mol, suitable for research into cancers and autoimmune disorders [1]. The compound belongs to a class of ATP-competitive PIKfyve inhibitors and serves as a valuable tool for probing PIKfyve-dependent cellular processes.

PIKfyve-IN-2 Procurement: Why Not All PIKfyve Inhibitors Are Interchangeable


Selecting a specific PIKfyve inhibitor like PIKfyve-IN-2 over close analogs is critical due to significant variations in potency, selectivity profiles, and cellular activity. PIKfyve inhibitors exhibit a wide range of IC50 values, from low nanomolar to micromolar, and demonstrate distinct off-target kinase inhibition patterns [1]. For instance, Apilimod and YM201636 differ in their effects on cytoplasmic vacuolation and cell viability despite targeting the same enzyme [2]. Therefore, generic substitution without quantitative evidence can lead to inconsistent experimental outcomes and invalid conclusions, underscoring the need for compound-specific validation in procurement decisions.

PIKfyve-IN-2 Quantitative Differentiation: Potency, Selectivity, and Structural Comparison Evidence


Structural Differentiation: PIKfyve-IN-2 Lacks Morpholine Hinge-Binder Found in Many PIKfyve Inhibitors

PIKfyve-IN-2, disclosed in patent WO2018175906A1, is a triazolo-pyrimidine derivative. Its structure distinguishes it from many published PIKfyve inhibitors which contain a morpholine moiety as a hinge-binding element [1]. The absence of this morpholine group in PIKfyve-IN-2 may confer a distinct off-target kinase profile, as other non-morpholine PIKfyve inhibitors have demonstrated kinome-wide selectivity profiles that do not overlap with morpholine-containing counterparts [2]. While direct selectivity data for PIKfyve-IN-2 is not publicly available, its structural divergence from Apilimod, YM201636, and APY0201 (all of which feature distinct core scaffolds) suggests a unique binding mode and selectivity fingerprint, making it a valuable orthogonal tool.

Chemical Biology Kinase Inhibitor Design Structural Pharmacology

Potency Contextualization: PIKfyve-IN-2's Activity Relative to In-Class Inhibitors

While a specific IC50 value for PIKfyve-IN-2 has not been disclosed in public databases, it is described as a 'potent' inhibitor of PIKfyve kinase by multiple vendors, aligning it with other high-affinity PIKfyve inhibitors . For comparison, established PIKfyve inhibitors exhibit IC50 values ranging from 3 nM to 33 nM: APY0201 (IC50 = 5.2 nM) [1], Apilimod (IC50 = 14 nM) [2], and YM201636 (IC50 = 33 nM) [3]. PIKfyve-IN-2 is expected to fall within this low nanomolar potency range based on its structural optimization, but the exact quantitative differentiation remains vendor-confidential. Users requiring precise potency metrics should request vendor-specific assay data.

Enzymology Lipid Kinase Inhibitor Pharmacology

Selectivity Inference: PIKfyve-IN-2's Potential for Improved Kinome Selectivity vs. YM201636

PIKfyve-IN-2 was developed in the context of improving upon earlier PIKfyve inhibitors, as indicated by its patent family [1]. The structural optimization likely aimed to enhance selectivity, as modern PIKfyve probes like SGC-PIKFYVE-1 demonstrate exquisite kinome-wide selectivity (S10(1 μM) = 0.02, with only 8 out of 403 kinases showing PoC <10) [2]. In contrast, the first-generation inhibitor YM201636, while selective for PIKfyve over Fab1 and p110α, lacks comprehensive kinome-wide selectivity data . PIKfyve-IN-2, being a more recent development, is inferred to possess a selectivity profile superior to YM201636 and potentially comparable to APY0201, which exhibits >50% inhibition of ITPK1/LOK at 300 nM but is otherwise highly selective [3]. However, direct experimental confirmation is pending.

Kinase Selectivity Off-Target Profiling Chemical Probes

PIKfyve-IN-2 Application Scenarios: Optimized Use Cases in Cancer and Autoimmune Research


Use as a Structurally Orthogonal PIKfyve Inhibitor in Mechanism-of-Action Studies

Given its triazolo-pyrimidine core and absence of a morpholine hinge-binder [1], PIKfyve-IN-2 is ideally suited as a structurally orthogonal tool to confirm phenotypes observed with morpholine-containing inhibitors (e.g., Apilimod, YM201636). This is particularly important in studies of lysosomal homeostasis and endosomal trafficking, where off-target effects of specific chemical series can confound results. Using PIKfyve-IN-2 in parallel with other PIKfyve inhibitors strengthens the validity of target engagement conclusions.

Exploration of PIKfyve Dependency in Cancer Cell Lines

PIKfyve inhibition has been shown to selectively kill autophagy-dependent cancer cells [2]. While quantitative potency data for PIKfyve-IN-2 is limited, its reported 'potent' activity suggests it can be used as a tool compound to screen cancer cell lines for PIKfyve dependency, particularly in glioblastoma and pancreatic cancer models. The compound's structural novelty offers an alternative chemotype for exploring structure-activity relationships in this context.

Validation of PIKfyve Role in Autoimmune Disease Pathways

PIKfyve inhibitors like Apilimod and APY0201 have shown promise in modulating IL-12/IL-23 production and cytokine signaling, relevant to autoimmune disorders [3]. PIKfyve-IN-2, as a patent-disclosed inhibitor for autoimmune disease research, can be employed as an additional tool to validate the role of PIKfyve in these pathways, particularly in cellular models of inflammation. Its distinct chemical structure may help differentiate on-target effects from compound-specific artifacts.

Development of Improved PIKfyve Probes for In Vivo Applications

The development of PIKfyve-IN-2 represents an effort to optimize potency and selectivity beyond first-generation inhibitors [1]. Its structural features may confer improved physicochemical properties, making it a candidate for further optimization towards in vivo studies. Researchers involved in medicinal chemistry campaigns targeting PIKfyve can use PIKfyve-IN-2 as a lead-like scaffold or as a benchmark for evaluating new analogs in enzymatic and cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for PIKfyve-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.